N1-(2-(3-methoxyphenyl)-2-morpholinoethyl)-N2-phenyloxalamide
Description
N1-(2-(3-Methoxyphenyl)-2-Morpholinoethyl)-N2-Phenyloxalamide is a synthetic oxalamide derivative characterized by a central oxalamide bridge (N-C(=O)-C(=O)-N) linking two substituents: a phenyl group and a 2-(3-methoxyphenyl)-2-morpholinoethyl moiety. The 3-methoxyphenyl group contributes electron-donating properties and may influence binding interactions in biological systems.
Properties
IUPAC Name |
N-[2-(3-methoxyphenyl)-2-morpholin-4-ylethyl]-N'-phenyloxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4/c1-27-18-9-5-6-16(14-18)19(24-10-12-28-13-11-24)15-22-20(25)21(26)23-17-7-3-2-4-8-17/h2-9,14,19H,10-13,15H2,1H3,(H,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMXIRXAGQCODMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CNC(=O)C(=O)NC2=CC=CC=C2)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2-(3-methoxyphenyl)-2-morpholinoethyl)-N2-phenyloxalamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its mechanisms, effects, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C21H24N2O4
- Molecular Weight : 368.43 g/mol
- IUPAC Name : this compound
This compound features a morpholino group and an oxalamide moiety, which are significant for its biological interactions.
Research indicates that the biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes, including glutathione S-transferase (GST), which plays a critical role in detoxification processes in cells. Inhibition of GST can lead to increased oxidative stress in cancer cells, promoting apoptosis .
- Anti-inflammatory Properties : Studies suggest that this compound exhibits anti-inflammatory effects by modulating the production of pro-inflammatory cytokines and inhibiting nitric oxide (NO) production in activated macrophages .
- Antioxidant Activity : The presence of the methoxy group may enhance the antioxidant properties of the compound, contributing to its protective effects against oxidative damage .
1. Anticancer Activity
Several studies have reported on the anticancer potential of this compound:
- Cell Line Studies : In vitro studies using various cancer cell lines demonstrated that the compound induces cytotoxicity through apoptosis. The mechanism involves the activation of caspases and modulation of Bcl-2 family proteins, leading to cell death .
- Animal Models : Preclinical studies in animal models have shown that treatment with this compound significantly reduces tumor growth compared to control groups, indicating its potential as an anticancer agent .
2. Anti-inflammatory Activity
The anti-inflammatory properties have been assessed through various assays:
- Nitric Oxide Production : The compound effectively inhibited lipopolysaccharide (LPS)-induced NO production in RAW 264.7 macrophages, highlighting its potential in treating inflammatory diseases .
- Cytokine Modulation : Inflammatory cytokines such as TNF-alpha and IL-6 were significantly reduced upon treatment with the compound, further supporting its anti-inflammatory action .
Data Table: Summary of Biological Activities
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Anticancer | Induces apoptosis via caspase activation | |
| Anti-inflammatory | Inhibits NO production in macrophages | |
| Antioxidant | Scavenges free radicals |
Case Study 1: Anticancer Efficacy
In a study conducted on breast cancer cell lines, this compound was administered at varying concentrations. Results indicated a dose-dependent decrease in cell viability, with IC50 values suggesting potent anticancer activity.
Case Study 2: Anti-inflammatory Effects
In another study focusing on rheumatoid arthritis models, administration of the compound resulted in significant reductions in joint swelling and inflammatory markers compared to untreated controls, indicating its therapeutic potential in chronic inflammatory conditions.
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below highlights key structural and synthetic differences between the target compound and related molecules:
Key Differences and Implications
Core Structure: The target compound’s oxalamide bridge distinguishes it from carboxamides (e.g., UR-12) and amines (e.g., 3ac). Oxalamides are known for strong hydrogen-bonding capacity, which may enhance target binding . GMC-8 replaces the morpholinoethyl group with an isoindoline-dione, creating a rigid planar structure. This rigidity may limit conformational flexibility compared to the target compound .
Substituent Effects: The morpholinoethyl group in the target compound and UR-12 improves water solubility due to the polar morpholine ring. However, UR-12’s indole carboxamide core targets different biological pathways (e.g., psychoactivity) . The 3-methoxyphenyl group is shared with GMC-8 and 3ac. In 3ac, this group is part of a simpler diamine structure, achieving a 70% synthetic yield, suggesting that introducing methoxy substituents is synthetically feasible .
Synthetic Feasibility: Compounds with morpholinoethyl groups (e.g., UR-12, ) often require multi-step synthesis, including alkylation or amidation reactions. The target compound’s synthesis likely involves coupling a morpholinoethyl-3-methoxyphenyl amine with phenyloxalamide precursors.
Physicochemical Properties
- Morpholinoethyl Group: Introduces polarity (logP reduction) and hydrogen-bonding capacity, critical for solubility and bioavailability.
- 3-Methoxyphenyl Group : Electron-donating methoxy substituent may stabilize charge-transfer interactions in biological systems.
Hypothetical Pharmacological Profile
- The combination of a phenyl group (lipophilic) and morpholinoethyl (polar) may balance hydrophobicity and solubility, a key feature in drug design.
- Structural analogs like UR-12 () and methoxetamine () target CNS receptors, suggesting the target compound could share similar pharmacokinetic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
